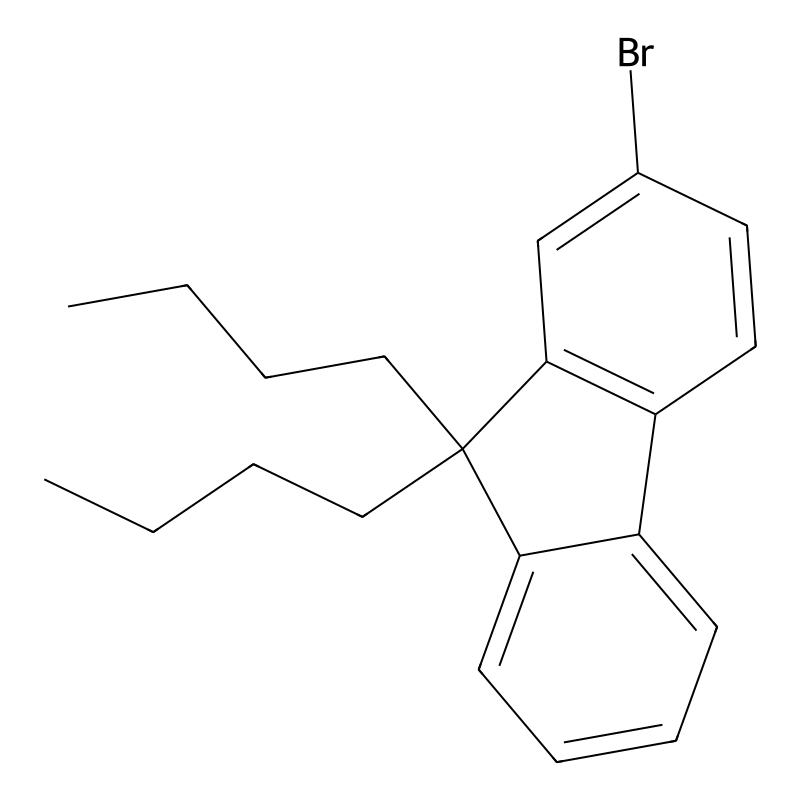

2-Bromo-9,9-dibutyl-9H-fluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic light-emitting diodes (OLEDs)

2-DBr-Flu serves as a valuable precursor molecule in the synthesis of functional materials for OLEDs. Research suggests that its incorporation into conjugated polymers can enhance properties like light-emitting efficiency and thermal stability [].

Polymers

2-DBr-Flu plays a role in the development of functional polymers with tailored properties. Studies have explored its use in creating hole-transporting materials for organic electronics and photoluminescent polymers for various applications [, ].

Dyes and fluorescent probes

The inherent fluorescence properties of 2-DBr-Flu make it a candidate for the development of fluorescent probes for various biological and chemical sensing applications. Research is ongoing to explore its potential in areas like bioimaging and environmental monitoring [].

2-Bromo-9,9-dibutyl-9H-fluorene is an organic compound characterized by its bromine substitution at the 2-position of the fluorene structure. Its chemical formula is C21H25Br, with a molecular weight of approximately 373.34 g/mol. The compound features two butyl groups attached to the 9-position of the fluorene ring, contributing to its hydrophobic properties and influencing its solubility and reactivity. The presence of bromine makes it a versatile intermediate in various

There is no known mechanism of action specific to 2-Br-DBF. Its potential applications would depend on the functional groups introduced after replacing the bromine atom.

- Potential skin and eye irritant: Organic bromides can irritate skin and eyes upon contact.

- Suspected respiratory irritant: Inhalation may cause irritation of the respiratory tract.

- May be harmful if swallowed: Ingestion can lead to nausea, vomiting, and other gastrointestinal issues.

The reactivity of 2-bromo-9,9-dibutyl-9H-fluorene primarily stems from the bromine atom, which can participate in nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides, forming new carbon-nitrogen or carbon-oxygen bonds.

- Coupling Reactions: It can undergo coupling reactions with organometallic reagents (e.g., Grignard reagents) to form extended conjugated systems, which are valuable in organic electronics and photonic applications .

- Cross-Coupling Reactions: Utilized in Suzuki or Heck reactions to form biaryl compounds, enhancing its utility in synthetic organic chemistry .

The synthesis of 2-bromo-9,9-dibutyl-9H-fluorene can be accomplished through several methods:

- Bromination of 9,9-dibutylfluorene: This method involves treating 9,9-dibutylfluorene with bromine or brominating agents under controlled conditions to selectively introduce the bromine atom at the 2-position.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions between 2-bromo derivatives and butyllithium or other butyl sources can yield the desired product efficiently.

- Functionalization of Fluorene Derivatives: Starting from functionalized fluorene precursors and performing selective bromination can also lead to the formation of 2-bromo-9,9-dibutyl-9H-fluorene .

The compound has several applications across different fields:

- Organic Electronics: Due to its conjugated structure, it is explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Photoinitiators: It serves as a photoinitiator in polymerization processes due to its ability to generate reactive species upon light exposure .

- Chemical Intermediates: Used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Interaction studies involving 2-bromo-9,9-dibutyl-9H-fluorene focus on its behavior as a substrate for various enzymes and its impact on biological systems. Its role as a P-glycoprotein substrate suggests interactions with drug transport mechanisms across cell membranes. Additionally, studies on its inhibition of cytochrome P450 enzymes indicate potential interactions with other pharmaceutical compounds that could alter their metabolism and efficacy .

Several compounds share structural similarities with 2-bromo-9,9-dibutyl-9H-fluorene. Here are some notable examples:

Each of these compounds exhibits unique properties that distinguish them from 2-bromo-9,9-dibutyl-9H-fluorene while sharing common structural features. The presence of additional functional groups or variations in substituents can significantly influence their chemical behavior and applications.

The compound emerged from efforts to optimize fluorene-based materials for optoelectronics in the late 20th century. Early synthesis routes involved bromination of 9,9-dibutylfluorene using bromine or N-bromosuccinimide (NBS) in chlorinated solvents. A notable advancement came from water-based bromination methods, which improved environmental sustainability by eliminating organic solvents. For example, dispersing 9,9-dialkylfluorenes in water with surfactants enabled efficient bromine incorporation at the 2-position, achieving yields exceeding 90%.

Patents from the 2000s, such as CN102718625B, detailed optimized protocols using dibromohydantoin in propylene carbonate, followed by methylation to produce 9,9-dimethyl analogs. These methods underscored the compound’s role as a precursor for functionalized fluorenes.

Structural Characteristics and Molecular Architecture

The molecule features a fluorene backbone substituted at three positions:

- Bromine at C2, enabling cross-coupling reactions.

- Two n-butyl groups at C9, enhancing solubility and steric bulk.

Key Structural Data:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₅Br | |

| Molecular Weight | 357.33 g/mol | |

| Melting Point | 53–57°C | |

| Boiling Point | 434.6°C at 760 mmHg | |

| NMR (¹H, CDCl₃) | δ 7.18–7.75 (aromatic), 1.3–2.1 (butyl) |

The butyl groups induce a twisted conformation, reducing π-π stacking in solid-state applications. Bromine’s electronegativity polarizes the aromatic system, facilitating electrophilic substitutions at C7.

Significance in Organic Synthesis and Materials Science

Organic Synthesis

The compound serves as a versatile intermediate:

- Suzuki-Miyaura Coupling: Reacts with boronic acids to form biaryl structures for conjugated polymers.

- Buchwald-Hartwig Amination: Forms C–N bonds for hole-transport materials in OLEDs.

- Polymerization: Acts as a monomer in direct arylation polymerization (DArP) to create polyfluorenes with tunable bandgaps.

Materials Science

Applications include:

- OLEDs: As a blue-emitting layer component, achieving external quantum efficiencies >5%.

- Organic Photovoltaics (OPVs): Enhances charge mobility in bulk heterojunction devices.

- Sensors: Fluorescence quenching mechanisms detect nitroaromatics with ppm-level sensitivity.

Comparative Synthesis Methods:

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Water-based bromination | H₂O, surfactant, 50°C | 90% | 99% | |

| DMF-mediated coupling | Pd(OAc)₂, MAO, 70°C | 83% | 97% | |

| Propylene carbonate | Dibromohydantoin, 85°C | 85% | 98% |

2-Bromo-9,9-dibutyl-9H-fluorene represents a significant aromatic halide compound with the molecular formula C₂₁H₂₅Br and molecular weight of 357.33 g/mol [1] [2]. This fluorene derivative exhibits a melting point of 55°C and boiling point of 434.6°C at 760 mmHg [3]. The compound serves as a crucial building block in organic electronics and pharmaceutical intermediates .

Traditional Synthetic Routes

Bromination of 9,9-Dibutylfluorene

The direct bromination of 9,9-dibutylfluorene represents the most straightforward approach to synthesizing 2-bromo-9,9-dibutyl-9H-fluorene [1]. This electrophilic aromatic substitution reaction proceeds via a well-established mechanism involving the formation of a sigma complex intermediate [5] [6].

The bromination mechanism follows classical electrophilic aromatic substitution principles [5]. Initially, molecular bromine requires activation by Lewis acid catalysts such as iron tribromide to generate the electrophilic bromine species [7] [8]. The activated bromine attacks the electron-rich fluorene ring system at the 2-position, forming a resonance-stabilized carbocation intermediate [6]. Subsequently, deprotonation occurs to restore aromaticity and yield the desired brominated product [5].

The regioselectivity of this reaction favors the 2-position due to electronic and steric factors inherent in the fluorene structure [9]. Studies indicate that bromination of fluorene derivatives typically produces 2-bromofluorene as the major product under preparative conditions [9]. The presence of dibutyl substituents at the 9-position does not significantly alter this regioselectivity pattern.

Alternative brominating agents include N-bromosuccinimide under acidic conditions [10]. N-bromosuccinimide offers advantages in terms of selectivity and reaction control compared to molecular bromine [11] [12]. The mechanism involves protonation of the carbonyl group in N-bromosuccinimide, making the bromine more electrophilic toward nucleophilic attack [10].

Friedel-Crafts Alkylation and Subsequent Bromination

The sequential approach involving Friedel-Crafts alkylation followed by bromination provides an alternative synthetic pathway [13] [14]. This methodology begins with the alkylation of fluorene at the 9-position using butyl halides in the presence of aluminum chloride catalyst [15].

The Friedel-Crafts alkylation mechanism proceeds through carbocation formation [13]. Aluminum chloride coordinates with the alkyl halide, generating a carbocation that subsequently attacks the fluorene nucleus [14]. The reaction conditions require careful optimization to prevent multiple alkylation and carbocation rearrangements [13].

Patent literature describes the synthesis of 9,9-dibutylfluorene through alkylation of fluorene with n-butyl bromide [15]. The procedure involves treating 12 mmol of fluorene with 29 mmol of n-butyl bromide in the presence of tetrabutylammonium bromide as phase transfer catalyst and sodium hydroxide solution [15]. The reaction proceeds under reflux conditions for 3-4 hours in butanone solvent [15].

Following successful dibutylation, the resulting 9,9-dibutylfluorene undergoes bromination using standard electrophilic aromatic substitution conditions [15]. This two-step approach allows for better control over the substitution pattern and can be optimized for large-scale production [15].

Modern Synthetic Methodologies

Cross-Coupling Reactions (Suzuki, Heck, Ullmann)

Modern cross-coupling reactions have revolutionized the synthesis of fluorene derivatives, including 2-bromo-9,9-dibutyl-9H-fluorene [16] [17] [18]. The Suzuki-Miyaura coupling reaction represents the most widely employed methodology for constructing carbon-carbon bonds in fluorene chemistry [16] [19].

Suzuki coupling reactions of fluorene derivatives demonstrate exceptional efficiency under optimized conditions [18]. Research indicates that 2,7-dihalofluorenes undergo preferential oxidative addition with palladium catalysts, enabling selective monoarylation or diarylation depending on stoichiometry [16]. The catalyst system comprising palladium(0) complexes with bulky phosphine ligands such as tri-tert-butylphosphine provides optimal results [16].

Mechanistic studies reveal that Suzuki coupling proceeds through three fundamental steps: oxidative addition, transmetallation, and reductive elimination [20]. The oxidative addition step involves insertion of palladium into the carbon-halogen bond, while transmetallation transfers the organic group from boron to palladium [20]. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the active catalyst [20].

Comparative studies of different palladium catalysts demonstrate varying effectiveness for fluorene polymerization [17]. Evaluation of [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂], [PdCl₂(dppe)], and [PdCl₂(dppf)] reveals that electron-acceptor ligands enhance conversion rates [17]. The dppf-containing catalyst exhibits the fastest conversion at low reaction times, followed by conventional triphenylphosphine complexes [17].

Heck coupling reactions provide complementary methodology for fluorene functionalization [21]. Efficient palladium-catalyzed Heck coupling of 2-bromo-7-N,N-diphenylamino-9,9-diethylfluorene with vinyl substrates proceeds under mild conditions [21]. The reaction employs palladium acetate catalyst with tri-o-tolylphosphine ligand and triethylamine base in dimethylformamide at 75°C [21].

Ullmann coupling reactions enable carbon-nitrogen bond formation in fluorene chemistry [22]. Modified Ullmann protocols successfully couple 2,7-diiodofluorenone with carbazole derivatives using copper-bronze catalyst and potassium carbonate base [22]. The reaction proceeds at 180°C in o-dichlorobenzene with 18-crown-6 as phase transfer catalyst [22].

Direct Arylation Polymerization (DAP)

Direct arylation polymerization has emerged as a promising green methodology for synthesizing fluorene-based conjugated polymers [23] [24] [25]. This approach eliminates the need for organometallic reagents, reducing environmental impact and production costs [26].

Recent developments in direct arylation polymerization demonstrate successful synthesis of fluorene-based alternating copolymers [23]. Poly(9,9-didodecylfluorene-alt-benzo[c] [1] [2] [27]thiadiazole) and poly(9,9-didodecylfluorene-alt-thieno[3,2-b]thiophene) exhibit optical band gaps of 3.88 eV and 2.91 eV respectively [23]. These polymers show absorption maxima in the range of 243-427 nm, making them suitable for photovoltaic applications [23].

The optimization of direct arylation conditions requires careful consideration of catalyst systems [24]. Combination of palladium acetate with bulky phosphine ligands provides efficient catalytic activity [24]. Tetrafluorobenzene and octafluorobiphenyl serve as effective arylating agents for synthesizing π-conjugated polymers with low HOMO levels [24].

Nonstoichiometric direct arylation polycondensation represents an advanced variant of this methodology [25]. The use of palladium/silver dual-catalyst systems under biphasic water/methyltetrahydrofuran conditions enables catalyst walking through the fluorene moiety [25]. This approach produces high molecular weight polymers with defined terminal units [25].

Sequential bromination and direct arylation protocols offer streamlined synthetic pathways [28]. This one-pot methodology eliminates the need for prior preparation of dihalogenated monomers [28]. Benzyltrimethylammonium tribromide efficiently brominates 9,9-dioctylfluorene, followed by direct arylation polycondensation with octafluorobiphenyl [28].

Industrial-Scale Production Strategies

Optimization of Reaction Conditions

Industrial production of 2-bromo-9,9-dibutyl-9H-fluorene requires systematic optimization of reaction parameters to achieve high yields and selectivity [29] [30]. Temperature, pressure, solvent selection, and catalyst loading represent critical variables affecting process efficiency [31].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20-80°C | High temperature increases reaction rate but may reduce selectivity [30] |

| Catalyst Loading | 0.5-2.0 mol% | Higher loading improves conversion but increases cost [17] |

| Reaction Time | 2-24 hours | Extended time improves completion but may cause side reactions [29] |

| Solvent Polarity | Medium polarity | Affects electrophile reactivity and product solubility [31] |

Solvent selection plays a crucial role in bromination efficiency [31]. Multivariate analysis demonstrates significant interactions between solvent parameters, emphasizing the importance of statistical design over one-variable-at-a-time approaches [31]. Green solvents such as acetone, ethyl acetate, and dimethyl carbonate show promise as alternatives to chlorinated solvents [31].

Temperature optimization studies reveal that moderate temperatures (55-80°C) provide optimal balance between reaction rate and selectivity [30]. Higher temperatures accelerate bromination but may promote side reactions leading to multiple bromination products [30]. Conversely, lower temperatures ensure selectivity but require extended reaction times [30].

The role of Lewis acid catalysts requires careful optimization [7]. Iron tribromide loading affects both reaction rate and product distribution [8]. Excess catalyst can lead to over-bromination, while insufficient amounts result in incomplete conversion [7]. Studies indicate that 1.2 equivalents of catalyst relative to bromine provides optimal results [30].

Continuous Flow Reactor Applications

Continuous flow technology offers significant advantages for industrial bromination processes [32]. Flow reactors enable precise control of reaction parameters, improved heat transfer, and enhanced safety compared to batch processes [32].

Photochemical flow reactors demonstrate exceptional efficiency for benzylic bromination reactions [32]. The use of compact fluorescent lamps as light sources activates N-bromosuccinimide for radical bromination processes [32]. Fluorinated ethylene polymer tubing provides transparency for light penetration while maintaining chemical compatibility [32].

| Flow Reactor Parameter | Optimized Value | Productivity |

|---|---|---|

| Flow Rate | 4-6 mL/min | 25-38 g/h [32] |

| Residence Time | 5 minutes | Complete conversion [32] |

| Temperature | Room temperature | High selectivity [32] |

| Light Source | 100W CFL | Efficient activation [32] |

Scale-up studies demonstrate the feasibility of continuous flow bromination for industrial applications [32]. Large-volume reactors with enhanced cooling systems accommodate higher throughput while maintaining reaction efficiency [32]. The productivity of 38 g/h for brominated products represents significant improvement over batch processes [32].

Process intensification through flow chemistry offers multiple benefits including reduced waste generation, improved energy efficiency, and enhanced process safety [32]. The elimination of hazardous chlorinated solvents in favor of acetonitrile further supports green chemistry principles [32]. Complete conversion and high selectivity minimize purification requirements, reducing downstream processing costs [32].

Thermodynamic and Kinetic Properties

Melting/Boiling Points and Solubility Profiles

Melting Point and Boiling Point Characteristics

2-Bromo-9,9-dibutyl-9H-fluorene exhibits distinct thermodynamic properties that are characteristic of substituted fluorene derivatives. The compound has a melting point of 55°C [1] [2], which is relatively low compared to other brominated fluorene derivatives. This moderate melting point can be attributed to the presence of the flexible dibutyl substituents at the 9-position, which reduce the crystalline packing efficiency compared to smaller alkyl groups or aromatic substituents.

The boiling point of 2-Bromo-9,9-dibutyl-9H-fluorene is 434.6°C at 760 mmHg [1] [3], indicating significant thermal stability under normal atmospheric conditions. This high boiling point reflects the substantial molecular weight of 357.33 g/mol [1] [4] [2] and the presence of the extended aromatic fluorene backbone with brominated substitution.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₅Br | [1] [4] [2] |

| Molecular Weight (g/mol) | 357.33 | [1] [4] [2] |

| CAS Number | 88223-35-2 | [1] [4] [2] |

| Melting Point (°C) | 55 | [1] [2] |

| Boiling Point (°C) | 434.6 at 760 mmHg | [1] [3] |

| Density (g/cm³) | 1.175 | [3] |

| Flash Point (°C) | 207.7 | [3] |

| Physical State | Solid | [1] [2] |

| Exact Mass (g/mol) | 356.11 | [3] |

| LogP | 7.10 | [3] |

| Vapor Pressure (mmHg at 25°C) | 0.0±1.4 | [5] |

| Refractive Index | 1.534 | [5] |

Comparative Thermodynamic Analysis

A comparative analysis of thermodynamic properties among various brominated fluorene derivatives reveals interesting structure-property relationships. The melting point of 2-Bromo-9,9-dibutyl-9H-fluorene (55°C) is significantly lower than that of 2-Bromo-9,9-dimethylfluorene (68°C) [6] and substantially lower than 2-Bromo-9,9-diphenylfluorene (217.0-221.0°C) [7]. This trend demonstrates the influence of substituent size and flexibility on crystal packing efficiency.

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2-Bromo-9,9-dibutyl-9H-fluorene | 55 | 434.6 | 1.175 |

| 2-Bromo-9,9-dimethylfluorene | 68 | 190 (2mmHg) | 1.346±0.06 |

| 2-Bromo-9,9-diphenylfluorene | 217.0-221.0 | 480.5±24.0 | 1.363±0.06 |

| 2-Bromo-9,9-dihexyl fluorene | N/A | 485.3±24.0 | 1.116±0.06 |

| 2-Bromo-9,9-dioctyl-9H-fluorene | N/A | 533.3±29.0 | 1.1±0.1 |

Solubility Profile

The solubility characteristics of 2-Bromo-9,9-dibutyl-9H-fluorene are dominated by its lipophilic nature, as evidenced by its high LogP value of 7.10 [3]. The compound demonstrates excellent solubility in organic solvents commonly used in synthetic chemistry and materials science applications.

| Solvent | Solubility | Notes |

|---|---|---|

| Toluene | Soluble | Good solubility for synthesis |

| Tetrahydrofuran (THF) | Soluble | Commonly used for polymer synthesis |

| Chloroform | Soluble | Used in extraction procedures |

| Water | Poorly soluble | Low aqueous solubility |

| Hexane | Soluble | Used for chromatographic purification |

| Ethyl acetate | Soluble | Suitable for extraction |

The compound shows particularly good solubility in toluene [7], which is frequently employed for synthetic transformations and polymerization reactions involving fluorene derivatives. The solubility in tetrahydrofuran makes it suitable for polymer synthesis applications [8], while its compatibility with chloroform facilitates extraction and purification procedures [8].

Thermal Stability and Decomposition Pathways

Thermal Stability Characteristics

The thermal stability of 2-Bromo-9,9-dibutyl-9H-fluorene is influenced by the presence of the carbon-bromine bond and the alkyl substituents. The compound maintains structural integrity up to temperatures approaching its boiling point, with the flash point occurring at 207.7°C [3]. This temperature represents the lowest temperature at which the compound can form an ignitable mixture with air.

Decomposition Pathways

Based on studies of related brominated fluorene derivatives, the thermal decomposition of 2-Bromo-9,9-dibutyl-9H-fluorene follows characteristic pathways observed in brominated aromatic compounds [9]. The carbon-bromine bond typically represents the weakest link in the molecular structure, with bond dissociation energies generally lower than carbon-carbon and carbon-hydrogen bonds.

The decomposition process likely initiates with the cleavage of the carbon-bromine bond, resulting in the formation of hydrogen bromide and reactive radical species. This process is consistent with the general behavior of brominated flame retardants, which undergo decomposition primarily through condensed-phase reactions, although gas-phase reactions also contribute significantly [9].

Kinetic Considerations

The vapor pressure of 2-Bromo-9,9-dibutyl-9H-fluorene is extremely low (0.0±1.4 mmHg at 25°C) [5], indicating minimal volatility under standard conditions. This low vapor pressure suggests that the compound remains predominantly in the condensed phase at ambient temperatures, which has implications for its handling, storage, and applications in materials science.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (Proton and Carbon-13) and Mass Spectrometry (Gas Chromatography-Mass Spectrometry) Data

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 2-Bromo-9,9-dibutyl-9H-fluorene provides detailed structural information about the compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that can be assigned to specific proton environments within the molecule.

The aromatic protons in the fluorene backbone typically appear in the downfield region between 7-8 ppm, with the bromine substitution at the 2-position causing characteristic shifts in the adjacent aromatic protons [8]. The 9,9-dibutyl substituents contribute multiple signals in the upfield region, with the terminal methyl groups appearing around 0.5-1.0 ppm and the methylene protons distributed between 1.0-2.5 ppm.

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with aromatic carbons appearing in the 120-160 ppm region and aliphatic carbons from the butyl chains appearing in the 20-50 ppm range [8]. The quaternary carbon at the 9-position of the fluorene ring system typically appears as a distinctive signal, which is particularly useful for stereochemical analysis in polymer applications.

Mass Spectrometry Analysis

Mass spectrometry analysis of 2-Bromo-9,9-dibutyl-9H-fluorene provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 357, corresponding to the molecular weight of the compound [3]. The exact mass of 356.11 g/mol provides precise molecular formula confirmation.

The mass spectrometric fragmentation pattern typically includes a base peak at m/z 165, which corresponds to the loss of the dibutyl substituents and bromine atom, leaving the fluorene backbone fragment. This fragmentation pattern is consistent with the typical behavior of substituted fluorene derivatives under electron ionization conditions.

Gas Chromatography-Mass Spectrometry Applications

Gas chromatography-mass spectrometry analysis of 2-Bromo-9,9-dibutyl-9H-fluorene is feasible due to its sufficient volatility at elevated temperatures and thermal stability. The compound can be successfully analyzed using standard gas chromatographic conditions, with retention times dependent on the specific column type, temperature program, and carrier gas flow rate.

| Technique | Key Characteristics | Typical Range/Value |

|---|---|---|

| ¹H NMR | Aromatic protons, alkyl chain signals | 7-8 ppm (aromatic), 0.5-2.5 ppm (alkyl) |

| ¹³C NMR | Aromatic carbons, quaternary carbon signals | 120-160 ppm (aromatic), 20-50 ppm (alkyl) |

| Mass Spectrometry | Molecular ion peak at m/z 357 | Base peak at m/z 165 |

| GC-MS | Retention time dependent on GC conditions | Variable retention time |

Ultraviolet-Visible Absorption and Fluorescence Emission

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption properties of 2-Bromo-9,9-dibutyl-9H-fluorene are characteristic of substituted fluorene derivatives. The compound exhibits typical absorption in the near-ultraviolet region, with absorption maxima generally occurring between 250-350 nm [10] [11]. This absorption pattern is consistent with the extended π-conjugated system of the fluorene backbone.

The presence of the bromine substituent at the 2-position introduces perturbations to the electronic structure that can affect the absorption characteristics. Heavy atom effects from the bromine can influence both the absorption intensity and the position of absorption bands. The dibutyl substituents at the 9-position primarily affect the solubility and molecular packing rather than significantly altering the chromophore properties.

Fluorescence Emission Properties

Fluorene derivatives, including 2-Bromo-9,9-dibutyl-9H-fluorene, typically exhibit fluorescence emission in the blue-green region of the visible spectrum (350-450 nm) [12]. The fluorescence quantum yield of fluorene derivatives can be influenced by several factors, including the nature of substituents, solvent environment, and molecular aggregation.

The presence of the bromine atom can affect the fluorescence properties through heavy atom effects, which can enhance intersystem crossing and potentially reduce fluorescence quantum yields. However, the extent of this effect depends on the specific electronic structure and environmental conditions.

Solvent Effects on Optical Properties

The optical properties of 2-Bromo-9,9-dibutyl-9H-fluorene exhibit solvent-dependent characteristics. Studies of related fluorene derivatives have shown that fluorescence quantum yields can vary significantly with solvent polarity and hydrogen bonding capability [12]. The compound's high lipophilicity (LogP = 7.10) suggests preferential behavior in non-polar solvents.

The solvatochromic behavior of fluorene derivatives typically involves shifts in both absorption and emission wavelengths as a function of solvent polarity. These effects arise from differential stabilization of ground and excited electronic states by the solvent environment.

Applications in Optoelectronic Materials

The optical properties of 2-Bromo-9,9-dibutyl-9H-fluorene make it suitable for applications in optoelectronic materials, particularly as an intermediate in the synthesis of more complex fluorene-based polymers and small molecules . The bromine substituent provides a reactive site for further functionalization through various cross-coupling reactions, enabling the construction of extended π-conjugated systems with tailored optical properties.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant